REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]([C:8]([OH:11])([CH3:10])[CH3:9])=[CH:4][CH:3]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1.[Li][N:38]([Si](C)(C)C)[Si](C)(C)C>CCOC(C)=O.Cl>[NH2:38][C:2]1[N:7]=[CH:6][C:5]([C:8]([OH:11])([CH3:10])[CH3:9])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)C(C)(C)O
|
Name
|
|
Quantity
|
307 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
reactant
|
Smiles
|
[Li]N([Si](C)(C)C)[Si](C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flame-dried seal tube
|
Type
|
CUSTOM
|
Details
|
reaction vial
|
Type
|
CUSTOM
|
Details
|
Seal the tube
|
Type
|
CUSTOM
|
Details
|
The dark reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated
|
Type
|
CUSTOM
|
Details
|
loaded onto ISCO separation column
|
Type
|
WASH
|
Details
|
eluted with 5% MeOH/(1/1 EtOAC/Hex)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=N1)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 635 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |